molecular formula C14H12N6O B1675185 Levosimendan CAS No. 141505-33-1

Levosimendan

Cat. No. B1675185
M. Wt: 280.28 g/mol
InChI Key: WHXMKTBCFHIYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levosimendan is a calcium sensitizing agent, which increases cardiac contractility by enhancing the sensitivity of the myocardium to calcium . This produces positive inotropic effects that are independent of beta-receptors or cyclic AMP .


Molecular Structure Analysis

Levosimendan’s inotropic action derives from its selective binding to cardiac troponin C (TnC) . The molecular structure and functions of TnC play a crucial role in this process .


Chemical Reactions Analysis

The chemical properties of Levosimendan are significantly different from those of its two active metabolites . A high-throughput analysis strategy has been developed for Levosimendan and its metabolites .


Physical And Chemical Properties Analysis

Levosimendan is a distinctive inodilator combining calcium sensitization, phosphodiesterase inhibition, and vasodilating properties through the opening of adenosine triphosphate-dependent potassium channels .

Scientific Research Applications

Levosimendan in Cardiac Conditions

  • Heart Failure Management : Levosimendan shows significant benefits in reducing patient mortality across various clinical settings related to heart failure. Its effectiveness is consistent irrespective of the clinical setting or comparator used in the studies (Pollesello, Parissis, Kivikko, & Harjola, 2016).
  • Cardiac Surgery : It's widely used in clinical practice and tested in clinical trials for stabilizing at-risk patients undergoing cardiac surgery. Though recent large-scale trials have been neutral or inconclusive, levosimendan is still viewed as a safe and effective inodilator in this context (Guarracino et al., 2017).

Beyond Heart Failure: Pleiotropic Effects

  • Pleiotropic Effects : Levosimendan exhibits several effects beyond inotropy, impacting other organs through anti-inflammatory, anti-oxidative, and anti-apoptotic properties. This opens up potential novel areas of clinical application, warranting further research to confirm these effects (Farmakis et al., 2016).

Organ Protection and Other Uses

  • Sepsis Management : In the context of sepsis, levosimendan has been explored for its potential in reducing organ dysfunction, though its addition to standard treatment was not associated with less severe organ dysfunction or lower mortality (Gordon et al., 2016).
  • Cardiotoxicity Prevention : Levosimendan has shown potential in preventing doxorubicin-induced cardiotoxicity, suggesting a role for inotropy in this aspect of cardioprotection (Efentakis et al., 2020).

Expanding Clinical Applications

  • Amyotrophic Lateral Sclerosis (ALS) : An oral form of levosimendan is currently under evaluation for managing ALS, indicating its potential utility in neuromuscular disorders (Al-Chalabi, Heunks, Papp, & Pollesello, 2019)2. Pediatric Heart Failure : Levosimendan has been used off-label in pediatric patients with heart failure, showing improvements in ventricular function and other hemodynamic parameters. While its effectiveness in this population is supported by smaller studies, further large-scale trials are needed (Silvetti, Silvani, Azzolini, Dossi, Landoni, & Zangrillo, 2015).

properties

IUPAC Name

2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c1-9-6-13(21)19-20-14(9)10-2-4-11(5-3-10)17-18-12(7-15)8-16/h2-5,9,17H,6H2,1H3,(H,19,21)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXMKTBCFHIYNQ-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046445
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.81e-02 g/L
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Levosimendan appears to increase myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner. This stabilizes the calcium-induced conformational change of troponin C, thereby (1) changing actin-myosin cross-bridge kinetics apparently without increasing the cycling rate of the cross-bridges or myocardial ATP consumption, (2) increasing the effects of calcium on cardiac myofilaments during systole and (3) improving contraction at low energy cost (inotropic effect). Calcium concentration and, therefore, sensitization decline during diastole, allowing normal or improved diastolic relaxation. Levosimendan also leads to vasodilation through the opening of ATP-sensitive potassium channels. By these inotropic and vasodilatory actions, levosimendan increases cardiac output without increasing myocardial oxygen demand. Levosimendan also has a selective phosphodiesterase (PDE)-III inhibitory action that may contribute to the inotropic effect of this compound under certain experimental conditions. It has been reported that levosimendan may act preferentially as a Ca2+ sensitizer at lower concentrations, whereas at higher concentrations its action as a PDE-III inhibitor becomes more prominent in experimental animals and humans.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Levosimendan

CAS RN

141505-33-1
Record name Levosimendan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141505-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levosimendan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141505331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levosimendan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00922
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LEVOSIMENDAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levosimendan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(R)-[[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrazono]propane-dinitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOSIMENDAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6T4514L4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levosimendan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levosimendan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Levosimendan
Reactant of Route 3
Reactant of Route 3
Levosimendan
Reactant of Route 4
Reactant of Route 4
Levosimendan
Reactant of Route 5
Levosimendan
Reactant of Route 6
Reactant of Route 6
Levosimendan

Citations

For This Compound
22,400
Citations
DP Figgitt, PS Gillies, KL Goa - Drugs, 2001 - Springer
… ▴ At therapeutic doses, levosimendan exhibits enhanced contractility … Levosimendan also causes coronary and systemic … ▴ IV levosimendan significantly increased cardiac output or …
Number of citations: 250 link.springer.com
MS Nieminen, S Fruhwald, LMA Heunks… - Heart, lung and …, 2013 - ncbi.nlm.nih.gov
… Data from clinical trials indicate that levosimendan improves … Levosimendan also has favourable effects on neurohormone levels in heart failure patients. Levosimendan is generally …
Number of citations: 209 www.ncbi.nlm.nih.gov
S Antila, S Sundberg, LA Lehtonen - Clinical pharmacokinetics, 2007 - Springer
… levosimendan have been studied in trials including 10–30 patients in the levosimendan arm with a loading dose of levosimendan … with levosimendan (levosimendan continuation group) …
Number of citations: 145 link.springer.com
Z Papp, K Csapó, P Pollesello… - Cardiovascular drug …, 2005 - Wiley Online Library
… Hence, levosimendan, as a potential activator of this channel, will not only affect … of levosimendan. This review focuses on the two major pharmacological mechanisms of levosimendan …
Number of citations: 181 onlinelibrary.wiley.com
L De Luca, WS Colucci, MS Nieminen… - European heart …, 2006 - academic.oup.com
… the levosimendan binding pocket is not exposed thereby preventing the binding of levosimendan. … In the absence of calcium (eg during diastole), the levosimendan binding pocket is not …
Number of citations: 240 academic.oup.com
Z Papp, I Édes, S Fruhwald, SG De Hert… - International journal of …, 2012 - Elsevier
… the levosimendan bolus, but increase the rate of levosimendan … With this approach, the plasma level of levosimendan will … , and the incidence of levosimendan evoked adverse-effects is …
Number of citations: 358 www.sciencedirect.com
Z Papp, P Agostoni, J Alvarez, D Bettex… - Journal of …, 2020 - journals.lww.com
… Levosimendan is currently in active clinical evaluation in the United States. Levosimendan … A levosimendan oral form is at present under evaluation in the management of amyotrophic …
Number of citations: 97 journals.lww.com
P Pollesello, J Parissis, M Kivikko, VP Harjola - International journal of …, 2016 - Elsevier
… We here review all previously published meta-analyses on levosimendan to determine any … by the regulatory authorities for the purpose of introducing levosimendan into the market. …
Number of citations: 104 www.sciencedirect.com
AC Gordon, GD Perkins, M Singer… - … England Journal of …, 2016 - Mass Medical Soc
Background Levosimendan is a calcium-sensitizing drug with inotropic and other properties that may improve outcomes in patients with sepsis. Methods We conducted a double-blind, …
Number of citations: 308 www.nejm.org
G Landoni, G Biondi-Zoccai, M Greco… - Critical care …, 2012 - journals.lww.com
… of levosimendan vs. control. There were no restrictions on dose or time of levosimendan … , nonadult studies, oral administration of levosimendan, and no data on main outcomes. …
Number of citations: 295 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.